Milenperone
Overview
Description
Milenperone is a dopamine receptor antagonist that has been studied primarily for its potential as an antipsychotic drug. It has been investigated for its efficacy in managing aggressive behavior in patients with epilepsy and alcoholism . This compound has shown promise in clinical trials for controlling behavioral disorders, making it a compound of interest in neuropsychopharmacology .
Preparation Methods
The synthesis of milenperone involves several key steps. One synthetic route includes the reaction of 4-(4-fluorobenzoyl)piperidine with chloroform and 4-methyl-2-pentanone, followed by the addition of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one . The reaction mixture is stirred and refluxed overnight, then purified by column chromatography using a mixture of trichloromethane and methanol as the eluent . The final product is crystallized from 4-methyl-2-pentanone .
Chemical Reactions Analysis
Milenperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Milenperone has been extensively studied for its applications in managing aggressive behavior in patients with neurological disorders. It has shown efficacy in reducing tyrannical and rebellious behavior, aggressive speech and actions, impulsivity, egotism, and irritability in patients with epilepsy and alcoholism . Additionally, this compound has been evaluated for its anti-aggressive effects in oligophrenic patients and psychogeriatric patients . Its potential use in treating behavioral disorders makes it a valuable compound in psychiatric research.
Mechanism of Action
Milenperone exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor . By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with aggression and psychosis. This mechanism helps in controlling aggressive behavior and other psychiatric symptoms. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Milenperone is structurally related to other butyrophenone derivatives, such as haloperidol and spiperone . Compared to these compounds, this compound has a unique profile due to its selective action on dopamine receptors and its efficacy in managing aggressive behavior without causing significant side effects . Other similar compounds include:
Haloperidol: A widely used antipsychotic with a broader spectrum of action but higher risk of extrapyramidal side effects.
Spiperone: Another butyrophenone derivative with potent antipsychotic properties but limited use due to its side effect profile.
This compound’s selective action and lower side effect profile make it a promising candidate for specific psychiatric applications.
Properties
IUPAC Name |
6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESQBZOXMCXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208560 | |
Record name | Milenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-64-0 | |
Record name | Milenperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milenperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Milenperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILENPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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